
1-(1,3-Dioxoisoindolin-2-YL) 2-methyl cyclopropane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate is a complex organic compound known for its unique structural properties. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of the cyclopropane ring adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole coreCommon reagents used in these reactions include diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclopropanation step, often involving high-pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoindole ring.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives and modified cyclopropane compounds, which can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- 1,3-Dioxoisoindolin-2-yl pivalate
Uniqueness
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methyl cyclopropane-1,2-dicarboxylate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C14H11NO6 |
|---|---|
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
1-O-(1,3-dioxoisoindol-2-yl) 2-O-methyl cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)9-6-10(9)14(19)21-15-11(16)7-4-2-3-5-8(7)12(15)17/h2-5,9-10H,6H2,1H3 |
Clé InChI |
XOUOODKYBADXFU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





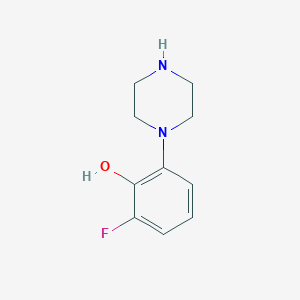
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
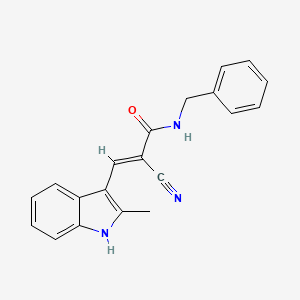
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
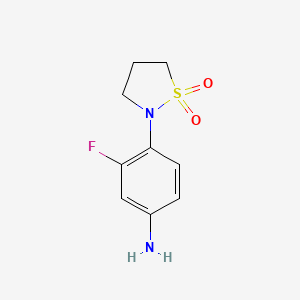
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
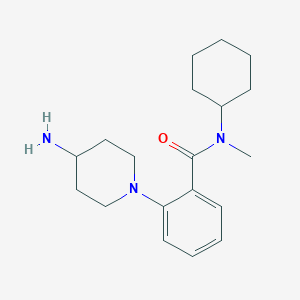
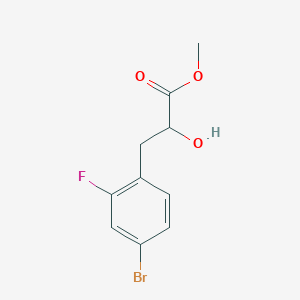

![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
